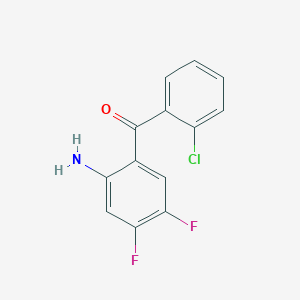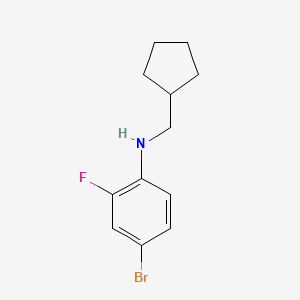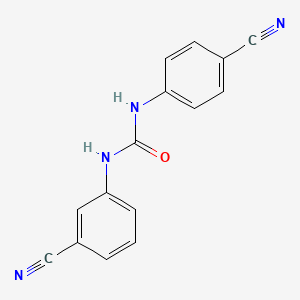
6-Amino-5-nitronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-nitronicotinamide is a chemical compound with the molecular formula C6H6N4O3 It is a derivative of nicotinamide, featuring both an amino group and a nitro group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitronicotinamide typically involves the nitration of 6-amino-nicotinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Reduction: 6-Amino-5-amino-nicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-5-nitronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nicotinamide adenine dinucleotide (NAD+).
Medicine: Explored for its potential anticancer properties due to its ability to interfere with cellular metabolism and DNA repair mechanisms.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-nitronicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes that are dependent on NAD+, such as glucose-6-phosphate dehydrogenase, leading to disruptions in cellular metabolism.
DNA Interaction: The compound can interact with DNA, potentially causing cross-linking and interfering with DNA replication and repair processes.
Comparación Con Compuestos Similares
6-Aminonicotinamide: Shares the amino group but lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-nicotinamide: Contains the nitro group but lacks the amino group, affecting its biological activity and chemical reactivity.
Uniqueness: 6-Amino-5-nitronicotinamide is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in scientific research.
Propiedades
Número CAS |
159890-55-8 |
|---|---|
Fórmula molecular |
C6H6N4O3 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
6-amino-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N4O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H,(H2,7,9)(H2,8,11) |
Clave InChI |
ULRAQWKBQNFNNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
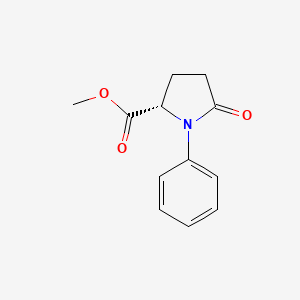
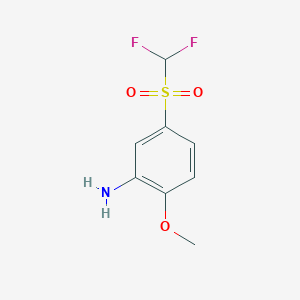
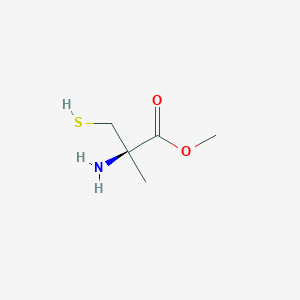
![Indeno[2,1-b]indole](/img/structure/B8706381.png)
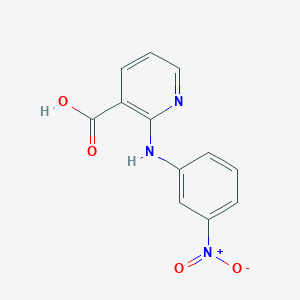
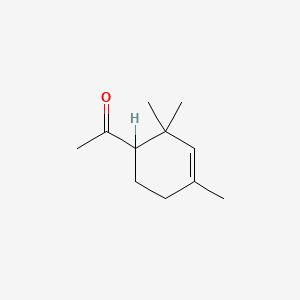


![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
